An In-Depth Technical Guide to the Chemical Structure and Properties of 3-Phenoxy-2H-chromen-2-one
An In-Depth Technical Guide to the Chemical Structure and Properties of 3-Phenoxy-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, have long been a subject of intense scientific scrutiny due to their wide-ranging pharmacological activities. Within this family, 3-Phenoxy-2H-chromen-2-one represents a molecule of significant interest, featuring a phenoxy moiety at the 3-position of the coumarin scaffold. This structural modification has the potential to modulate the biological and physicochemical properties of the parent coumarin ring, opening avenues for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical and spectral properties of 3-Phenoxy-2H-chromen-2-one, offering valuable insights for researchers engaged in drug discovery and medicinal chemistry.
Introduction: The Significance of the 3-Phenoxycoumarin Scaffold
The coumarin nucleus is a versatile scaffold found in numerous natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, anticancer, and neuroprotective effects[1]. The substituent at the 3-position of the coumarin ring plays a crucial role in determining its pharmacological profile. The introduction of a phenoxy group at this position, to form 3-Phenoxy-2H-chromen-2-one, creates a molecule with a unique combination of a rigid, planar coumarin core and a flexible, hydrophobic phenoxy substituent. This structural arrangement can influence the molecule's interaction with biological targets and its pharmacokinetic properties.
The synthesis of substituted and unsubstituted 3-phenoxycoumarins has been an area of active research, with the aim of exploring their potential as bioactive agents[2]. Understanding the fundamental chemical and physical properties of the core molecule, 3-Phenoxy-2H-chromen-2-one, is paramount for the rational design and development of new derivatives with enhanced therapeutic potential.
Chemical Structure and Nomenclature
3-Phenoxy-2H-chromen-2-one, also known as 3-phenoxycoumarin, possesses the chemical formula C₁₅H₁₀O₃ and a molecular weight of 238.24 g/mol . The structure consists of a bicyclic 2H-chromen-2-one (coumarin) core with a phenoxy group (-O-C₆H₅) attached to the C3 position of the pyrone ring.
Systematic IUPAC Name: 3-phenoxy-2H-chromen-2-one
Structure:
Caption: Chemical structure of 3-Phenoxy-2H-chromen-2-one.
Synthesis of 3-Phenoxy-2H-chromen-2-one
The synthesis of 3-phenoxycoumarins can be approached through several synthetic strategies, primarily involving the formation of the ether linkage at the C3 position of a pre-existing coumarin scaffold or the construction of the coumarin ring from a phenoxy-substituted precursor. A common and effective method involves the nucleophilic substitution of a suitable leaving group at the 3-position of the coumarin ring with a phenoxide ion.
Synthesis from 3-Hydroxycoumarin
One of the most direct routes to 3-phenoxycoumarins involves the O-arylation of 3-hydroxycoumarin. This reaction typically proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 3-hydroxycoumarin is first deprotonated by a base to form a more nucleophilic alkoxide, which then reacts with an activated aryl halide.
Reaction Scheme:
Caption: General scheme for the synthesis of 3-Phenoxy-2H-chromen-2-one from 3-hydroxycoumarin.
Synthesis from 3-Halocoumarins (Ullmann Condensation)
The Ullmann condensation is a classical and versatile method for the formation of diaryl ethers, which can be adapted for the synthesis of 3-phenoxycoumarins[3][4]. This reaction involves the copper-catalyzed coupling of a 3-halocoumarin (typically 3-bromo- or 3-iodocoumarin) with phenol in the presence of a base.
Reaction Scheme:
Caption: Ullmann condensation for the synthesis of 3-Phenoxy-2H-chromen-2-one.
Experimental Protocol: Synthesis of 3-Phenoxy-2H-chromen-2-one via Ullmann Condensation
This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.
Materials:
-
3-Bromocoumarin
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Phenol
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Copper(I) iodide (CuI)
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF), anhydrous
Procedure:
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To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromocoumarin (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
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Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
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Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing cold water.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-Phenoxy-2H-chromen-2-one.
Physicochemical and Spectroscopic Characterization
The characterization of 3-Phenoxy-2H-chromen-2-one relies on a combination of physical property measurements and spectroscopic analysis.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₃ | |
| Molecular Weight | 238.24 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | Data not consistently available in searched literature. | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. |
Spectroscopic Data
The structural elucidation of 3-Phenoxy-2H-chromen-2-one is confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy:
The IR spectrum of 3-Phenoxy-2H-chromen-2-one is expected to show characteristic absorption bands for the α,β-unsaturated lactone carbonyl group, the aromatic C=C bonds, and the C-O ether linkage.
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ν(C=O) lactone: ~1720-1740 cm⁻¹
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ν(C=C) aromatic: ~1600-1450 cm⁻¹
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ν(C-O-C) ether: ~1250-1150 cm⁻¹ and ~1100-1000 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will exhibit signals corresponding to the protons of the coumarin ring and the phenoxy group. The chemical shifts will be influenced by the electronic environment of each proton. The proton at the C4 position of the coumarin ring is expected to appear as a singlet in the downfield region. The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm).
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¹³C NMR: The carbon NMR spectrum will show distinct signals for all 15 carbon atoms in the molecule. The carbonyl carbon of the lactone will be observed at a characteristic downfield chemical shift (around δ 160 ppm). The carbons of the aromatic rings will resonate in the range of δ 110-160 ppm.
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 238). The fragmentation pattern can provide further structural information. Common fragmentation pathways for coumarins involve the loss of CO and subsequent rearrangements of the resulting radical cation.
Potential Biological Activities and Applications in Drug Development
While specific biological activity data for 3-Phenoxy-2H-chromen-2-one is not extensively reported in the currently reviewed literature, the broader class of coumarins and their derivatives are known to possess a wide array of pharmacological properties[5][6]. The introduction of a phenoxy group can modulate these activities and introduce new ones.
Potential areas of investigation for 3-Phenoxy-2H-chromen-2-one and its derivatives include:
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Anticancer Activity: Many coumarin derivatives have shown promising anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation[7]. The phenoxy moiety could enhance these effects by influencing interactions with specific biological targets.
-
Antioxidant Activity: The coumarin scaffold is known to possess antioxidant properties. The electronic nature of the phenoxy group can influence the radical scavenging ability of the molecule.
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Enzyme Inhibition: Coumarins are known to inhibit various enzymes. The 3-phenoxy substituent could confer selectivity and potency towards specific enzymes implicated in disease pathways.
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Antimicrobial Activity: The antimicrobial potential of coumarin derivatives is well-documented[8]. The hydrophobic nature of the phenoxy group might enhance the ability of the molecule to penetrate microbial cell membranes.
The 3-phenoxycoumarin scaffold serves as a valuable starting point for the synthesis of more complex molecules with tailored biological activities. By modifying the substitution pattern on both the coumarin ring and the phenoxy group, medicinal chemists can generate libraries of compounds for screening against various therapeutic targets.
Conclusion
3-Phenoxy-2H-chromen-2-one is a key heterocyclic compound with a structure that holds significant promise for the development of new therapeutic agents. This technical guide has provided a detailed overview of its chemical structure, synthetic methodologies, and physicochemical and spectroscopic properties. While specific biological data for this parent compound is limited in the public domain, the well-established pharmacological importance of the coumarin scaffold suggests that 3-phenoxycoumarin and its derivatives are fertile ground for future research in medicinal chemistry and drug discovery. The synthetic protocols and characterization data presented herein provide a solid foundation for researchers to further explore the therapeutic potential of this intriguing class of molecules.
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